molecular formula C7H10ClN3OS B1462741 1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidin-3-ol CAS No. 1153277-62-3

1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidin-3-ol

Cat. No. B1462741
CAS RN: 1153277-62-3
M. Wt: 219.69 g/mol
InChI Key: PZTHEBLGXGOPIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidin-3-ol” is a unique chemical provided to early discovery researchers . It has an empirical formula of C7H10ClN3S and a molecular weight of 203.7 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H10ClN3S/c8-6-7(10-12-9-6)11-4-2-1-3-5-11/h1-5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . More specific physical and chemical properties such as melting point or solubility were not found in the available resources.

Scientific Research Applications

Medicine: Antiviral and Antimicrobial Agent

The thiadiazole core of 1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidin-3-ol has been reported to possess potential antiviral and antimicrobial properties . This makes it a candidate for the development of new therapeutic agents targeting a range of viral and bacterial infections.

Agriculture: Pesticide Development

Compounds with a thiadiazole structure are known to be used as herbicides and insecticides . The specific compound could be explored for its efficacy in protecting crops from pests and diseases, contributing to agricultural productivity.

Material Science: Organic Conductors

Thiadiazoles are utilized in the synthesis of organic conductors . The compound’s unique structure could be instrumental in the development of new materials with improved conductivity for use in electronic devices.

Environmental Science: Nitrile N-Sulfides Study

In environmental science, 1,2,5-thiadiazoles have been employed in the study of nitrile N-sulfides and their isomers . This research can lead to a better understanding of environmental processes and pollutant behaviors.

Biochemistry: Pharmacokinetic Properties

The liposolubility attributed to the sulfur atom in thiadiazoles, such as 1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidin-3-ol, enhances their ability to cross cell membranes, which is crucial for bioavailability and pharmacokinetics in drug design .

Pharmacology: Neurological Disorder Treatment

There is potential for thiadiazole derivatives to be used in the treatment of neurological disorders due to their chemical properties and biological activity . Further research could lead to the development of new drugs for conditions such as depression or anxiety.

Mechanism of Action

The mechanism of action for this compound is not specified in the available resources. It’s possible that the compound could have various effects depending on the context of its use .

Safety and Hazards

While specific safety data for this compound is not available, it’s important to handle all chemicals with care. Sigma-Aldrich, a supplier of the compound, notes that the buyer assumes responsibility to confirm the product’s identity and/or purity .

properties

IUPAC Name

1-(4-chloro-1,2,5-thiadiazol-3-yl)piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3OS/c8-6-7(10-13-9-6)11-3-1-2-5(12)4-11/h5,12H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZTHEBLGXGOPIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NSN=C2Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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